2-((3,3,3-Trifluoropropyl)thio)ethanamine
Overview
Description
2-((3,3,3-Trifluoropropyl)thio)ethanamine is an organic compound with the molecular formula C5H10F3NS and a molecular weight of 173.2 g/mol . This compound is characterized by the presence of a trifluoropropyl group attached to a thioethanamine moiety, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3,3-Trifluoropropyl)thio)ethanamine typically involves the reaction of 3,3,3-trifluoropropyl sulfide with an appropriate ethanamine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-((3,3,3-Trifluoropropyl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-((3,3,3-Trifluoropropyl)thio)ethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((3,3,3-Trifluoropropyl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its trifluoropropyl and thioethanamine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-((3,3,3-Trifluoropropyl)thio)ethanol: Similar structure but with an alcohol group instead of an amine.
2-((3,3,3-Trifluoropropyl)thio)acetic acid: Contains a carboxylic acid group instead of an amine.
3,3,3-Trifluoropropylamine: Lacks the thioether linkage present in 2-((3,3,3-Trifluoropropyl)thio)ethanamine.
Uniqueness
This compound is unique due to its combination of a trifluoropropyl group and a thioethanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,3,3-trifluoropropylsulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS/c6-5(7,8)1-3-10-4-2-9/h1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXARFLMCNMCPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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